6-Chloro-2-fluoro-3-methylbenzyl alcohol

CAS No.: 261762-84-9

Cat. No.: VC3723592

Molecular Formula: C8H8ClFO

Molecular Weight: 174.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261762-84-9 |

|---|---|

| Molecular Formula | C8H8ClFO |

| Molecular Weight | 174.6 g/mol |

| IUPAC Name | (6-chloro-2-fluoro-3-methylphenyl)methanol |

| Standard InChI | InChI=1S/C8H8ClFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 |

| Standard InChI Key | YNUCFHGCYQNKMR-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)Cl)CO)F |

| Canonical SMILES | CC1=C(C(=C(C=C1)Cl)CO)F |

Introduction

Chemical Identity and Structure

Basic Identification

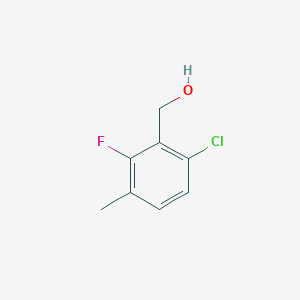

6-Chloro-2-fluoro-3-methylbenzyl alcohol is a chemical compound belonging to the class of substituted benzyl alcohols. It contains a hydroxyl group attached to a benzyl group, which is further substituted with chlorine, fluorine, and methyl functional groups on the aromatic ring. The compound is identified by several key identifiers that allow for its unambiguous recognition within chemical databases and literature.

The compound has a CAS registry number of 261762-84-9, which serves as its unique identifier in chemical databases . Its molecular formula is C₈H₈ClFO, reflecting its composition of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . This structural arrangement gives the compound its characteristic physical and chemical properties.

Structural Representation and Identifiers

The structural configuration of 6-Chloro-2-fluoro-3-methylbenzyl alcohol features a benzene ring with specific substituents at defined positions. The compound's structure can be represented through various chemical notation systems that enable its precise identification and structural representation in databases and scientific literature.

Table 1: Chemical Identifiers for 6-Chloro-2-fluoro-3-methylbenzyl alcohol

| Identifier Type | Value |

|---|---|

| CAS No. | 261762-84-9 |

| IUPAC Name | (6-chloro-2-fluoro-3-methylphenyl)methanol |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.6 g/mol |

| Standard InChI | InChI=1S/C8H8ClFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 |

| Standard InChIKey | YNUCFHGCYQNKMR-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)Cl)CO)F |

| Canonical SMILES | CC1=C(C(=C(C=C1)Cl)CO)F |

| PubChem Compound | 2773674 |

Physical and Chemical Properties

Physical Properties

6-Chloro-2-fluoro-3-methylbenzyl alcohol possesses specific physical properties that influence its handling, storage, and application in chemical research and industrial processes. Understanding these properties is crucial for developing appropriate methodologies for its synthesis and utilization.

The compound has a molecular weight of 174.6 g/mol, which influences its behavior in various chemical reactions and physical processes . Its melting point ranges from 56 to 58 °C, indicating its solid state at standard room temperature and pressure . This property is particularly important for purification processes and storage considerations.

The physical state of 6-Chloro-2-fluoro-3-methylbenzyl alcohol at room temperature is solid, typically appearing as a crystalline substance. The presence of the hydroxyl group contributes to intermolecular hydrogen bonding, which influences its melting point and solubility characteristics in various solvents.

Chemical Reactivity

The chemical reactivity of 6-Chloro-2-fluoro-3-methylbenzyl alcohol is largely determined by its functional groups. The hydroxyl group can participate in various chemical transformations, including esterification, oxidation, and substitution reactions, making the compound versatile in organic synthesis applications.

The presence of halogen substituents (chlorine and fluorine) on the aromatic ring influences the electronic distribution, creating an electron-deficient system that can facilitate certain types of reactions. These substituents can also participate in coupling reactions that are valuable in pharmaceutical and agrochemical synthesis.

The methyl group provides a site for potential functionalization through radical or oxidative processes, further expanding the compound's utility in complex molecule synthesis. These combined reactive features make 6-Chloro-2-fluoro-3-methylbenzyl alcohol a valuable building block in advanced organic synthesis.

Synthesis Methods

Related Compound Transformations

The search results indicate a relationship between 6-Chloro-2-fluoro-3-methylbenzyl alcohol and its bromide derivative (6-Chloro-2-fluoro-3-methylbenzyl bromide, CAS: 261762-88-3). The bromide can be synthesized from the alcohol through bromination reactions using reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). Conversely, the alcohol could potentially be synthesized from the bromide through hydrolysis reactions under appropriate conditions.

These transformation pathways illustrate the interconnected nature of these compounds in synthetic organic chemistry and highlight the versatility of 6-Chloro-2-fluoro-3-methylbenzyl alcohol as both a precursor and product in various chemical processes.

Applications and Uses

Pharmaceutical and Agrochemical Applications

6-Chloro-2-fluoro-3-methylbenzyl alcohol is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its unique combination of functional groups provides valuable points of reactivity for constructing more complex molecular structures. The compound's halogenated nature makes it particularly useful in medicinal chemistry applications where halogen substituents often contribute to specific binding interactions with biological targets.

In pharmaceutical research, compounds like 6-Chloro-2-fluoro-3-methylbenzyl alcohol serve as building blocks for potential drug candidates, particularly those targeting specific enzyme systems or receptor sites where halogenated aromatics demonstrate enhanced efficacy or selectivity. The presence of the hydroxyl group provides a convenient handle for further functionalization through esterification or other transformations.

Research and Development Applications

Beyond its direct use in commercial products, 6-Chloro-2-fluoro-3-methylbenzyl alcohol holds value in research settings for developing new synthetic methodologies and exploring structure-activity relationships in various chemical systems. The compound is marketed by multiple chemical suppliers specifically for research purposes, as indicated in the search results .

The reactivity patterns of this compound can serve as models for understanding similar systems, contributing to the advancement of organic chemistry knowledge and synthetic techniques. Its defined structure with multiple functional groups makes it an excellent candidate for investigating regioselective reactions and developing new catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume